1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea
Overview
Description
1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea is a useful research compound. Its molecular formula is C13H24N2O4S and its molecular weight is 304.41 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is a derivative of the tert-butoxycarbonyl (boc) group, which is commonly used to protect amines in organic synthesis .
Mode of Action
The compound’s mode of action is likely related to its role as a protecting group for amines. The Boc group is known to protect amines from unwanted reactions during synthesis, allowing for selective reactions to occur .
Biochemical Pathways
The compound is involved in the synthesis of peptides, where it protects amines from unwanted reactions .
Pharmacokinetics
As a synthetic compound used in organic synthesis, it is likely that its bioavailability is influenced by factors such as its chemical structure, the presence of functional groups, and the conditions under which it is used .
Result of Action
The primary result of the compound’s action is the protection of amines during peptide synthesis, allowing for selective reactions to occur .
Action Environment
The efficacy and stability of this compound are likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-methylsulfanylcarbonimidoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)18-10(16)14-9(20-8)15(7)11(17)19-13(4,5)6/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWHBUZJEFLAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N(C)C(=O)OC(C)(C)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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